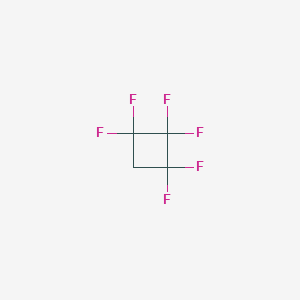

1,1,2,2,3,3-Hexafluorocyclobutane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3-hexafluorocyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F6/c5-2(6)1-3(7,8)4(2,9)10/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLFZUBOMRZNQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C1(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620126 | |

| Record name | 1,1,2,2,3,3-Hexafluorocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55101-70-7 | |

| Record name | 1,1,2,2,3,3-Hexafluorocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Structure, Isomerism, and Spectroscopic Characterization of 1,1,2,2,3,3 Hexafluorocyclobutane and Analogues

Structural Determination and Conformational Analysis

The structural and conformational properties of fluorinated cyclobutanes are of significant interest due to the influence of fluorine substitution on ring puckering and substituent orientation.

Microwave spectroscopy is a high-resolution technique used to determine the molecular structures of gas-phase molecules with high precision. uobabylon.edu.iqlibretexts.org By analyzing the rotational transitions of a molecule, its moments of inertia can be calculated, which in turn provide accurate bond lengths and angles. uobabylon.edu.iqyoutube.comlibretexts.orgscribd.com For a molecule like 1,1,2,2,3,3-hexafluorocyclobutane, microwave spectroscopy can elucidate the puckered nature of the cyclobutane (B1203170) ring and the precise positions of the fluorine and hydrogen atoms. The spacing between spectral lines in a microwave spectrum is related to the rotational constant, B, which is inversely proportional to the moment of inertia. youtube.comlibretexts.org This allows for the calculation of internuclear distances with very high precision. scribd.com

X-ray crystallography is a powerful method for determining the three-dimensional atomic structure of a crystalline solid. nih.govnih.govyoutube.com This technique has been applied to various cyclobutane derivatives to understand their solid-state conformations and intermolecular interactions. For instance, the crystal structure of cis,trans,cis-1,2,3,4-tetrakis[2-(ethylsulfanyl)phenyl]cyclobutane revealed a puckered cyclobutane ring with C-C-C bond angles of 89.80(8)° and 88.40(8)°. researchgate.net

In the context of hexafluorocyclobutane derivatives, X-ray crystallography can provide definitive information on the ring conformation (puckered or planar) and the stereochemical arrangement of the fluorine substituents in the crystalline state. This technique is particularly valuable for complex derivatives where solution-state conformations might be ambiguous. The analysis of diffraction patterns allows for the creation of an electron density map, from which the positions of individual atoms can be determined with high accuracy. youtube.com Research on derivatives like all-cis-1,2,3,4-tetrafluorocyclopentane has demonstrated the utility of X-ray crystallography in characterizing the structures of highly fluorinated cyclic systems. rsc.org

| Parameter | Value |

|---|---|

| Compound | cis,trans,cis-1,2,3,4-Tetrakis[2-(ethylsulfanyl)phenyl]cyclobutane |

| Formula | C₃₆H₄₀S₄ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 11.2972 (8) |

| c (Å) | 21.3833 (17) |

| V (ų) | 3123.7 (4) |

| Temperature (K) | 100 |

The restricted rotation around the carbon-carbon single bonds in a cyclobutane ring leads to the possibility of cis-trans isomerism when the ring is substituted. sciencenotes.orgsavemyexams.comlibretexts.org In cis isomers, the substituents are on the same side of the ring, while in trans isomers, they are on opposite sides. sciencenotes.orgsavemyexams.com This type of stereoisomerism has been studied in various substituted cyclobutanes, including fluorinated analogues.

For example, in disubstituted cycloalkanes, the cis and trans isomers can have significantly different stabilities and physical properties. libretexts.orgresearchgate.net The conformational preferences of these isomers are often studied to understand the balance of steric and electronic effects. In cyclohexane (B81311) systems, substituents generally prefer an equatorial position to minimize steric strain. openochem.orglibretexts.org While cyclobutane is not a chair-like system, similar principles of minimizing steric interactions govern its conformational preferences.

Studies on analogues like cis- and trans-1,2-dichlorohexafluorocyclobutane (B2527750) have shown that isomerism can significantly influence their properties. nih.gov The investigation of such isomers is crucial for understanding structure-property relationships in this class of compounds. The conformational analysis of these isomers involves determining the most stable arrangement of atoms in space, which is often a puckered, non-planar conformation for the cyclobutane ring. lumenlearning.com

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution in molecules to understand chemical bonding and conformational preferences. amercrystalassn.orge-bookshelf.dewiley-vch.de QTAIM defines atoms as regions of space bounded by zero-flux surfaces in the gradient vector field of the electron density. amercrystalassn.orgwiley-vch.de The theory allows for the characterization of atomic and bond properties, which can be used to explain the stability of different molecular conformations. e-bookshelf.descispace.com

In the context of hexafluorocyclobutane and its analogues, QTAIM can be used to analyze the nature of C-C and C-F bonds, as well as non-bonded interactions that influence conformational stability. muni.cz For example, the theory can quantify the extent of electron delocalization and the strength of steric or electrostatic interactions between fluorine atoms in different conformations. e-bookshelf.de This approach is particularly useful for understanding the subtle electronic effects of fluorine substitution that govern the conformational landscape of these molecules. wiley-vch.desoton.ac.uk

Advanced Spectroscopic Techniques for Electronic and Molecular States

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of fluorinated organic compounds. acs.orgacs.orgcaltech.edu ¹⁹F NMR is particularly powerful due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. alfa-chemistry.comwikipedia.org The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, providing detailed information about the structure and conformation of fluorine-containing molecules. alfa-chemistry.comwikipedia.org

For hexafluorocyclobutanes, ¹⁹F NMR can distinguish between fluorine atoms in different chemical environments. nih.gov For example, in this compound, one would expect to see distinct signals for the geminal fluorine atoms at the 1, 2, and 3 positions, with coupling patterns that reveal their spatial relationships. The magnitude of fluorine-fluorine (¹⁹F-¹⁹F) and fluorine-proton (¹⁹F-¹H) coupling constants can provide valuable information about dihedral angles, which is crucial for conformational analysis. acs.orgacs.org

The chemical shift range in ¹⁹F NMR is very wide, which generally leads to well-resolved spectra. wikipedia.org However, the interpretation can be complex due to long-range coupling interactions. wikipedia.org Temperature-dependent NMR studies can also be used to investigate conformational equilibria and the dynamics of ring puckering in these systems. acs.orgacs.org

| Functional Group | Chemical Shift Range (ppm) vs. CFCl₃ |

|---|---|

| -CF₃ | +40 to +80 |

| -CF₂- | +80 to +140 |

| -CF- | +140 to +250 |

| -ArF- | +80 to +170 |

Note: Chemical shifts are approximate and can vary with solvent and temperature. alfa-chemistry.com The sign convention for chemical shifts can also vary in the literature. colorado.edu

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the vibrational modes of molecules. When a molecule absorbs infrared radiation, it is excited to a higher vibrational state. libretexts.org The specific wavelengths of IR radiation that a molecule absorbs are characteristic of its structure, particularly the types of bonds present. vscht.cz An IR spectrum plots the percentage of light that is transmitted through a sample (% transmittance) against the wavenumber of the radiation, which is the reciprocal of the wavelength and is proportional to frequency and energy. youtube.comlibretexts.org

In the context of this compound, FT-IR spectroscopy can be used to identify the characteristic stretching and bending vibrations of its C-C and C-F bonds. The stretching vibrations involve a change in the interatomic distance along the bond axis, while bending vibrations involve a change in the angle between bonds. libretexts.org

Key vibrational modes for fluorinated hydrocarbons include:

C-F Stretching: These vibrations typically occur in the region of 1400-1000 cm⁻¹. The high electronegativity of fluorine and the strength of the C-F bond contribute to these high-frequency vibrations.

C-C Stretching: The stretching of the carbon-carbon single bonds within the cyclobutane ring will also produce characteristic absorptions. The exact frequency can be influenced by the strain of the four-membered ring and the presence of the fluorine substituents.

Bending Vibrations: Various bending modes, such as scissoring, rocking, wagging, and twisting of the CH₂ and CF₂ groups, will appear at lower frequencies in the "fingerprint region" of the spectrum (below 1500 cm⁻¹). libretexts.orgyoutube.com

Table 1: Predicted Characteristic IR Absorption Ranges for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C-F | Stretching | 1400 - 1000 |

| C-C | Stretching (in-ring) | ~1200 - 800 |

| CF₂ | Bending (Scissoring/Wagging) | Lower frequency fingerprint region |

Mass Spectrometry and Ionization Studies (e.g., Threshold Photoelectron-Photoion Coincidence Spectroscopy, Electron Impact Ionization)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu In the context of this compound, mass spectrometry provides information about its molecular weight and fragmentation patterns, which can be used for identification and to understand its chemical stability.

Electron Impact Ionization (EI) Mass Spectrometry

In electron impact (EI) ionization, a molecule is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and form a molecular ion (M⁺·). uni-saarland.de This molecular ion is often unstable and fragments into smaller, more stable ions and neutral radicals. uni-saarland.de The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their m/z ratio. msu.edu

For this compound (C₄H₂F₆), the molecular ion would have an m/z corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of fluorine atoms, HF, or larger fragments like CF₃ or C₂F₄. The most abundant fragment ion is referred to as the base peak. libretexts.org While a specific EI mass spectrum for this compound is not provided in the search results, general principles of mass spectral fragmentation can be applied to predict likely fragments.

Threshold Photoelectron-Photoion Coincidence (TPEPICO) Spectroscopy

Threshold Photoelectron-Photoion Coincidence (TPEPICO) spectroscopy is a more sophisticated technique that combines photoionization with mass spectrometry. wikipedia.org In TPEPICO, molecules are ionized by tunable vacuum ultraviolet (VUV) radiation, and the resulting photoelectrons and photoions are detected in coincidence. wikipedia.orgnih.gov This allows for the selection of ions with specific internal energies, providing detailed information about their dissociation dynamics. rsc.org

Key aspects of TPEPICO include:

State-Selected Dissociation: By tuning the photon energy, specific electronic states of the molecular ion can be populated, and their subsequent fragmentation pathways can be studied. nih.gov

Kinetic Energy Release: The analysis of the ion time-of-flight peak shapes can determine the kinetic energy released during fragmentation, offering insights into the dissociation mechanism. bham.ac.uk

Thermochemical Data: TPEPICO can be used to determine accurate thermochemical data, such as bond dissociation energies and heats of formation for the fragment ions. nih.gov

While a specific TPEPICO study on this compound was not found, studies on similar fluorinated molecules like CHF₃ have demonstrated the power of this technique in understanding their complex dissociation dynamics. bham.ac.uk For instance, such studies can reveal whether fragmentation occurs via statistical or impulsive mechanisms. nih.govbham.ac.uk

Table 2: Potential Fragment Ions of this compound in Mass Spectrometry

| Ion Formula | Description |

| [C₄H₂F₆]⁺· | Molecular Ion |

| [C₄H₂F₅]⁺ | Loss of a fluorine atom |

| [C₃HF₄]⁺ | Loss of CF₂H |

| [C₂F₄]⁺· | Retro-Diels-Alder type fragmentation |

| [CF₃]⁺ | Trifluoromethyl cation |

| [CHF₂]⁺ | Difluoromethyl cation |

Vacuum Ultraviolet (VUV) Photoabsorption Spectroscopy and Electron Energy Loss Spectroscopy (EELS) for Electronic State Characterization

Vacuum Ultraviolet (VUV) Photoabsorption Spectroscopy

Vacuum Ultraviolet (VUV) photoabsorption spectroscopy investigates the electronic transitions of a molecule by measuring its absorption of VUV radiation, typically in the wavelength range of 100-200 nm. researchgate.netkent.ac.uk This high-energy radiation excites electrons from occupied molecular orbitals to unoccupied ones, providing information about the electronic structure of the molecule. researchgate.net

For this compound, the VUV spectrum would be characterized by broad absorption bands corresponding to valence transitions and sharper features at higher energies corresponding to Rydberg transitions. researchgate.net The interpretation of these spectra can be complex and often relies on theoretical calculations to assign the observed transitions. kent.ac.uk Studies on similar molecules, like hexafluoro-1,3-butadiene, have shown that VUV spectroscopy can identify and characterize various excited states. researchgate.netkent.ac.uk

Electron Energy Loss Spectroscopy (EELS)

Electron Energy Loss Spectroscopy (EELS) is an alternative technique to VUV spectroscopy for studying electronic transitions. wikipedia.org In EELS, a beam of electrons with a known kinetic energy is passed through a sample. researchgate.net Some electrons undergo inelastic scattering, losing a specific amount of energy that corresponds to the energy required to excite a particular electronic transition in the molecule. wikipedia.orgresearchgate.net

The energy loss spectrum obtained from EELS provides similar information to a VUV absorption spectrum. wiley.com EELS has the advantage of being able to probe a wide range of energy losses, from vibrational excitations to core-level ionizations. wikipedia.orgresearchgate.net The low-loss region of an EELS spectrum (up to ~50 eV) corresponds to valence electronic excitations and provides information about the band structure and dielectric properties of the material. wiley.comeels.info

While no specific VUV or EELS studies on this compound were found, data from analogous fluorinated compounds can provide insights into the expected spectral features and electronic transitions.

Synchrotron Radiation Applications in Advanced Spectroscopic Analysis

Synchrotron radiation is an extremely bright and tunable source of electromagnetic radiation, ranging from infrared to X-rays. researchgate.netnih.gov Its unique properties make it a powerful tool for a wide range of advanced spectroscopic techniques, offering significant advantages over conventional laboratory sources. researchgate.nettytlabs.co.jp

Advantages of Synchrotron Radiation:

High Brilliance and Intensity: Synchrotron sources provide a much higher flux of photons, enabling the study of very dilute samples or weakly absorbing species. researchgate.nettytlabs.co.jp

Tunability: The wavelength of synchrotron radiation can be continuously varied, allowing for the selective excitation of specific elements or electronic states. tytlabs.co.jp

Polarization: Synchrotron radiation is highly polarized, which can be used to study the orientation of molecules and the symmetry of electronic orbitals.

Applications in Spectroscopy:

Synchrotron radiation can be applied to many of the techniques discussed previously, significantly enhancing their capabilities.

Synchrotron-Based FT-IR Spectroscopy: Provides higher signal-to-noise ratios, allowing for the study of smaller samples and the detection of weaker vibrational modes.

Synchrotron-Based Photoionization Mass Spectrometry (including TPEPICO): The high photon flux and tunability of synchrotron radiation are crucial for advanced photoionization studies, enabling high-resolution measurements of ionization and appearance energies and detailed investigations of ion dissociation dynamics. nih.govrsc.org The development of multi-start multi-stop detectors has further enhanced the capabilities of these techniques at synchrotron facilities. rsc.org

Synchrotron-Based VUV Spectroscopy: Allows for high-resolution photoabsorption measurements, leading to more precise determination of electronic transition energies and the observation of fine structures not visible with conventional sources. researchgate.netkent.ac.uk

X-ray Absorption Spectroscopy (XAS): Synchrotron radiation is essential for XAS, which probes the absorption of X-rays by core-level electrons. nih.gov This technique provides element-specific information about the local atomic and electronic structure. tytlabs.co.jp

While specific applications of synchrotron radiation to the study of this compound are not detailed in the provided search results, the general capabilities of synchrotron-based techniques indicate their potential for providing a deeper understanding of the molecular structure, bonding, and reactivity of this compound. The use of synchrotron radiation in the study of other fluorinated molecules underscores its importance in advancing the field of molecular spectroscopy. nih.govresearchgate.net

Chemical Reactivity and Reaction Kinetics of 1,1,2,2,3,3 Hexafluorocyclobutane

Fundamental Reaction Pathways and Mechanisms

The reactivity of 1,1,2,2,3,3-hexafluorocyclobutane is significantly influenced by the presence of multiple fluorine atoms, which impart distinct electronic characteristics to the cyclobutane (B1203170) ring.

The high stability of the C-F bond generally renders hexafluorocyclobutane and similar fluorinated compounds less reactive towards many reagents. However, reactions with highly reactive species such as hydroxyl radicals (•OH) can occur. These radicals are powerful oxidizing agents and can abstract hydrogen atoms if any are present on the molecule, or potentially initiate ring-opening under specific conditions. The reactivity of hydroxyl radicals in aqueous solutions is a well-studied area, providing a basis for understanding potential atmospheric or solution-phase degradation pathways. nist.gov

In the context of halogenation, such as chlorination, the reaction would likely require harsh conditions, for instance, high temperatures or UV irradiation, to proceed, due to the strength of the C-F and C-C bonds within the strained cyclobutane ring.

Due to the electron-withdrawing nature of the fluorine atoms, the carbon atoms in the hexafluorocyclobutane ring are electron-deficient. This electronic characteristic makes the compound susceptible to attack by nucleophiles. However, direct nucleophilic substitution on a saturated, fluorinated ring is generally difficult.

Conversely, electrophilic addition reactions are characteristic of compounds with electron-rich centers, such as alkenes. savemyexams.comlasalle.edubyjus.comnumberanalytics.comlibretexts.org Given that this compound is a saturated cycloalkane, it does not undergo typical electrophilic addition reactions. For such reactions to occur, the presence of a double or triple bond is necessary to provide the requisite electron density for an electrophile to attack. byjus.com

Pericyclic reactions, including sigmatropic rearrangements, are concerted reactions that proceed through a cyclic transition state. pitt.edu The Cope and Claisen rearrangements are classic examples of opentextbc.caopentextbc.ca-sigmatropic shifts. imperial.ac.ukimperial.ac.uk Thermal rearrangements of cyclobutane derivatives can be complex, often involving ring-opening to form butadienes or rearranging to other cyclic isomers. For vinylcyclobutanes, opentextbc.cacas.cn carbon sigmatropic rearrangements have been studied, and these can proceed through diradical intermediates. researchgate.net The stereochemistry of these reactions, whether suprafacial or antarafacial, is governed by orbital symmetry rules. While specific studies on the thermal rearrangement of this compound are not detailed in the provided results, the principles of sigmatropic rearrangements in related systems suggest that high temperatures would be required, and the reaction would likely proceed through a highly ordered, and potentially pseudopericyclic, transition state.

Fluorinated carbenes, such as difluorocarbene (:CF2), are highly reactive intermediates. cas.cn These species can be generated from various precursors and participate in reactions like cyclopropanations. cas.cn The chemistry of fluorinated ylides, which can be precursors to carbenes, is also a field of significant interest. cas.cnnih.gov For instance, phosphonium (B103445) and sulfonium (B1226848) ylides have been developed as reagents for the introduction of fluorinated motifs. cas.cnnih.gov

In the context of hexafluorocyclobutane, while not directly a precursor, its chemistry is related to the broader field of fluorinated reactive intermediates. The generation of a carbene or ylide from the hexafluorocyclobutane ring itself would likely require dehalogenation or dehydrohalogenation, processes that are not readily favored. However, understanding the behavior of related fluorinated carbenes and ylides provides insight into the potential reactivity of intermediates that could be formed from hexafluorocyclobutane under specific, highly energetic conditions. Research into unique carbenes, such as cyclic bis(phosphanyl)carbenes, further expands the landscape of carbene chemistry. nih.gov Ylide-stabilized carbenes have also been generated and studied for their electron-donating properties. rsc.org

Chemical Kinetics and Reaction Rate Studies

The study of chemical kinetics provides quantitative insight into reaction rates and the factors that influence them.

The Arrhenius equation, k = Ae^(-Ea/RT), is fundamental to understanding the temperature dependence of reaction rates. opentextbc.calibretexts.org In this equation, 'k' is the rate constant, 'A' is the pre-exponential or frequency factor, 'Ea' is the activation energy, 'R' is the gas constant, and 'T' is the absolute temperature. opentextbc.calibretexts.org The activation energy represents the minimum energy required for a reaction to occur. libretexts.orgfsu.edu

By measuring the rate constant at different temperatures, the activation energy and Arrhenius parameters can be determined graphically by plotting ln(k) versus 1/T, where the slope is equal to -Ea/R. opentextbc.cafsu.edu Alternatively, the "two-point form" of the Arrhenius equation can be used to calculate the activation energy from rate constants at two different temperatures. fsu.edu

For reactions involving this compound, determining these parameters would be crucial for predicting its stability and reactivity under various temperature conditions. For example, in a hypothetical decomposition or rearrangement reaction, a high activation energy would indicate a slow reaction rate, reflecting the inherent stability of the molecule.

Table of Arrhenius Parameters for a Hypothetical Reaction

| Temperature (K) | Rate Constant, k (s⁻¹) | 1/T (K⁻¹) | ln(k) |

| 500 | 1.0 x 10⁻⁵ | 0.00200 | -11.51 |

| 550 | 1.5 x 10⁻⁴ | 0.00182 | -8.80 |

| 600 | 1.8 x 10⁻³ | 0.00167 | -6.32 |

| 650 | 1.5 x 10⁻² | 0.00154 | -4.20 |

This table presents hypothetical data to illustrate the relationship between temperature and reaction rate, which is used to calculate the activation energy and Arrhenius parameters.

Reaction Order Determination in Dimerization Processes

The dimerization of fluoroalkenes to form cyclobutane derivatives is a significant area of study in chemical kinetics. The dimerization of trifluorochloroethylene to produce 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane serves as a comparable example to understand the potential dimerization involving this compound. Such reactions are often found to follow second-order kinetics. chegg.com This means the rate of the reaction is proportional to the square of the concentration of the reactant.

For a typical second-order dimerization reaction:

2A → B

The rate law is expressed as:

Rate = k[A]²

Where:

Rate is the reaction rate.

k is the rate constant.

[A] is the concentration of the reactant.

The determination of the reaction order is crucial for understanding the mechanism of the dimerization process. eurekaselect.com For instance, in the vapor phase dimerization of trifluorochloroethylene, the reaction is explicitly stated to be a second-order reaction. chegg.com This is a common characteristic for gas-phase dimerization reactions where two molecules of the reactant collide to form a single product molecule. The kinetics of such reactions can be significantly influenced by factors like temperature and pressure.

Table 1: Kinetic Parameters for a Comparable Dimerization Reaction

| Reactant | Product | Reaction Order | Activation Energy (Ea) | Rate Constant (k) at 501°C |

| Trifluorochloroethylene (C₂ClF₃) | 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane (C₄Cl₂F₆) | Second-order | 110 kJ/mol | 1.31 L/mol·s |

| Data derived from a comparable dimerization reaction. chegg.com |

Application of Transition State Theory

Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions by considering the properties of the activated complex, or transition state. wikipedia.org It is a more detailed model than the simple collision theory, as it accounts for the specific structure and energy of the molecules at the point of reaction. libretexts.org

The core ideas of TST are:

Reactions proceed through a high-energy intermediate state called the activated complex, which is in a quasi-equilibrium with the reactants. wikipedia.org

The rate of the reaction is determined by the rate at which this activated complex decomposes to form products. wikipedia.org

The potential energy surface is a key concept, where the reaction pathway follows a minimum energy path from reactants to products, passing through a saddle point which represents the transition state. wikipedia.org

The rate constant (k) is given by the Eyring equation:

k = (κ * k_B * T / h) * K‡

Where:

κ is the transmission coefficient. libretexts.org

k_B is the Boltzmann constant.

T is the absolute temperature.

h is Planck's constant.

K‡ is the equilibrium constant for the formation of the activated complex.

TST allows for the calculation of important thermodynamic parameters of activation, such as the standard enthalpy of activation (ΔH‡), the standard entropy of activation (ΔS‡), and the standard Gibbs energy of activation (ΔG‡), if the rate constant has been determined experimentally. wikipedia.org This theory is particularly useful for estimating rate constants for bimolecular reactions. ox.ac.uk

For a reaction like the thermal decomposition of this compound, TST would be applied to model the breaking of the C-C bonds in the cyclobutane ring. The theory would consider the vibrational frequencies and geometry of both the reactant molecule and the activated complex at the transition state to predict the reaction rate.

Computational and Theoretical Chemistry of 1,1,2,2,3,3 Hexafluorocyclobutane Systems

Quantum Mechanical Calculations for Thermochemical Properties and Reaction Barriers

Quantum mechanical (QM) calculations are fundamental to determining the thermochemical properties of molecules without relying on experimental data, which can be difficult or expensive to obtain. researchgate.net Methods such as G3(MP2)//B3LYP and isodesmic reaction schemes are employed to predict gas-phase heats of formation with high accuracy. researchgate.net For fluorinated hydrocarbons, these calculations are crucial for understanding their stability and potential as, for example, replacements for greenhouse gases like sulfur hexafluoride (SF₆). frontiersin.org

Reaction barriers, or activation energies, dictate the kinetics of chemical processes. Computational methods can map out the energy landscape of a reaction, identifying the transition states that connect reactants to products. For instance, studies on the thermal decomposition of arylcarbenes use computational analysis to calculate activation parameters (ΔG‡, ΔH‡, TΔS‡), providing a detailed understanding of rearrangement and decomposition pathways. acs.org Similarly, the investigation of ion-molecule reactions, such as those studied in octafluorocyclobutane (B90634), relies on theoretical calculations of reaction dynamics and potential energy surfaces to complement experimental findings. grafiati.com The bond dissociation energies (BDEs) for C-H or C-F bonds are also critical thermochemical parameters that can be accurately calculated using composite methods like CBS-QB3, CBS-APNO, and G3MP2B3. science.gov

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Analysis

Density Functional Theory (DFT) is a workhorse of computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic structure of molecules. frontiersin.org It is widely used to investigate properties like electron affinities, which are crucial for understanding how fluorinated compounds might behave in environments like electrical insulation or the atmosphere. frontiersin.org

Geometry Optimization: A primary step in any computational analysis is to find the minimum energy structure of a molecule. For cyclic molecules like fluorinated cyclobutanes, this is particularly important to determine the planarity or non-planarity of the ring. Ab initio calculations show that while cyclobutane (B1203170) itself is puckered, the degree of puckering changes with fluorination. acs.orgacs.org Studies on perfluorocyclobutane (octafluorocyclobutane) have shown that the choice of computational method is critical. For example, MP2 (Møller-Plesset second-order perturbation theory) methods have been found to be more accurate than some DFT functionals (like B3LYP) in predicting the puckered geometry of the perfluorocyclobutane ring, which has a dihedral angle of about 22°, in good agreement with experimental data. acs.org

Vibrational Analysis: Once a geometry is optimized, vibrational frequency calculations are performed. These calculations serve two purposes: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and they predict the molecule's infrared (IR) and Raman spectra. frontiersin.orgacs.org For octafluorocyclobutane and its chloro-substituted derivatives, DFT calculations have been used to determine IR-active vibrational frequencies to assess their potential as greenhouse gases. frontiersin.org The accuracy of these predicted frequencies is often validated by comparing them to available experimental spectra. researchgate.net

Below is a table showing computationally derived geometric parameters for perfluorocyclobutane, a model for understanding the core structure of fluorinated cyclobutanes.

| Geometric Parameter | Method: MP2/6-311+G(2d,p) | Method: B3LYP/6-311+G(2d,p) | Experimental Value |

| Pucker Angle (°) | 22.0 | 0.0 (Planar) | 17 - 24 |

| C-C Bond Length (Å) | 1.58 | 1.59 | 1.57 |

| C-F Bond Length (Å) | 1.34 | 1.34 | 1.34 |

Data sourced from comparative computational studies on perfluorocyclobutane. acs.org Note the discrepancy in the ring pucker angle predicted by the two methods, highlighting the importance of method selection.

Modeling of Spectroscopic Data and Prediction of Molecular Properties

Computational chemistry is an indispensable tool for interpreting and predicting spectroscopic data. As mentioned, DFT and other ab initio methods can calculate vibrational frequencies that correlate with experimental IR and Raman spectra. frontiersin.orgcolorado.edu This is particularly useful for identifying characteristic vibrations, such as C-F stretching modes, which are prominent in the spectra of fluorinated compounds. For complex molecules or transient species like radical intermediates, calculated spectra can be essential for identifying them in experimental settings. science.gov

Beyond vibrational spectroscopy, computational methods can predict other molecular properties. Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in structure elucidation. Furthermore, properties derived from the electronic structure, such as molecular polarizability and electron affinity, are critical for applications like designing new dielectric gases. frontiersin.org For instance, systematic DFT studies on perfluoroalkanes, including cyclic variants, have been performed to predict their adiabatic electron affinities, which is a key parameter in assessing their atmospheric lifetime and potential for electron attachment. researchgate.net

Simulation of Reaction Dynamics and Energetic Landscapes

Understanding a chemical reaction requires more than just knowing the reactants and products; it involves mapping the entire energetic landscape, including transition states and intermediates. acs.org Computational chemistry allows for the simulation of these reaction pathways. By calculating the potential energy surface (PES), researchers can investigate the mechanisms of complex processes like thermal decomposition or ion-molecule reactions. grafiati.comscience.gov

For example, studies on the decomposition of fluorinated compounds like C₅F₁₀O involve DFT calculations to identify the most likely bond-breaking points and subsequent radical recombination pathways. science.gov Similarly, the study of ion-molecule reactions in octafluorocyclobutane has been used to determine the thermochemical stabilities of cluster ions. researchgate.net Molecular dynamics simulations can also be employed to study the behavior of these molecules in condensed phases, providing insight into properties like liquid density and conformational changes. researchgate.net These simulations rely on force fields, which are often parameterized using high-level quantum mechanical calculations to accurately describe intermolecular interactions. researchgate.netresearchgate.net

Environmental Chemistry and Atmospheric Fate of Hexafluorocyclobutane Derivatives

Formation of Environmental Contaminants and Breakdown Products

The degradation of hexafluorocyclobutane derivatives can lead to the formation of other environmentally significant compounds, and their inherent stability contributes to their long-term presence in the environment.

A significant concern with the environmental degradation of many fluorinated compounds is the potential formation of perfluorinated carboxylic acids (PFCAs). unep.org These PFCAs, such as trifluoroacetic acid (TFA), are extremely persistent in the environment. unep.org The strong carbon-fluorine bond in the -CF₃ group makes it resistant to further degradation, resulting in TFA as a terminal breakdown product for many fluorinated substances. unep.org

The environmental persistence and atmospheric lifetime of a compound are determined by its resistance to various degradation processes. epa.gov Compounds that are not readily broken down by photolysis, reaction with atmospheric oxidants, or other transformation processes will persist in the environment for extended periods. epa.govacs.org

For many fully fluorinated and highly fluorinated compounds, the atmospheric lifetime can be on the order of hundreds to thousands of years. epa.gov For instance, the atmospheric lifetime of 1,2-dichlorohexafluorocyclobutane (B1197575) isomers has been calculated to be between 74.6 and 114.1 years, with stratospheric photolysis being the main loss process. nasa.gov Similarly, other HFCs like HFC-236fa and CFC-115 have atmospheric lifetimes of 242 years and 492 years, respectively. copernicus.orgresearchgate.net This high persistence is a defining characteristic of many PFAS and is a major reason for the environmental concern surrounding this class of chemicals. researchgate.netrsc.org The continual release of such persistent substances can lead to their accumulation in the environment over time. rsc.org

Compound List

Advanced Material Science and Industrial Applications of Hexafluorocyclobutane Derivatives Academic Focus

Application as Precursors in Organic Synthesis and Fluorinated Polymer Development

1,1,2,2,3,3-Hexafluorocyclobutane and its derivatives are pivotal starting materials in the synthesis of a variety of fluorinated compounds and polymers. Their unique cyclic structure, featuring a high density of fluorine atoms, imparts desirable properties to the resulting materials. A significant application lies in the synthesis of perfluorocyclobutyl (PFCB) aryl ether polymers. researchgate.net This class of semi-fluorinated polymers is synthesized through the thermal cyclopolymerization of aryl trifluorovinyl ether (TFVE) monomers. nih.govtetramer.com This process, typically occurring at temperatures above 150°C, proceeds via a free radical-mediated [2+2] cycloaddition without the need for catalysts or initiators. nih.gov

The versatility of this synthetic route allows for the incorporation of various functional groups into the polymer backbone, leading to materials with tailored properties. For instance, the synthesis of PFCB-based polycyclic aromatic hydrocarbons (PAHs) has been achieved from acenaphthylene (B141429) derivatives. nih.gov Furthermore, novel fluorinated polysiloxane macromonomers have been synthesized from tetraethoxysilane (TEOS) and a TFVE-containing arylhydrosilane. nih.gov These examples highlight the role of hexafluorocyclobutane derivatives as building blocks for complex macromolecular architectures. The resulting fluoropolymers find use in a wide range of advanced applications due to their unique combination of properties. rsc.orgnih.gov

Perfluorocyclobutyl (PFCB) Polymers in High-Performance Coatings and Composites

Perfluorocyclobutyl (PFCB) polymers, derived from hexafluorocyclobutane precursors, are a prominent class of high-performance materials known for their exceptional thermal stability, chemical resistance, and processability. rsc.orgdigitellinc.comdigitellinc.com These amorphous fluoropolymers are increasingly utilized in demanding applications, particularly in the formulation of advanced coatings and composites. researchgate.netdigitellinc.com

Research on Corrosion-Resistant Coatings

A significant area of research focuses on the application of PFCB polymers as corrosion-resistant coatings for metal substrates, such as mild steel. digitellinc.comdigitellinc.comresearchgate.net Studies have demonstrated that PFCB coatings provide a protective barrier against corrosive environments, with performance comparable to commercial coatings like polyvinylidene fluoride (B91410) (PVDF). nih.govresearchgate.net Electrochemical impedance spectroscopy and potentiodynamic scans have confirmed the excellent barrier properties of these coatings. researchgate.net

The protective mechanism of PFCB coatings is attributed to their hydrophobicity, good adhesion to metal surfaces, and inherent chemical inertness. nih.govresearchgate.net Research has also explored the enhancement of these properties through the incorporation of fillers. For example, elastomer-modified PFCB polymer composites containing silica (B1680970) particles have been fabricated and tested as coatings for mild steel, showing promising results in improving corrosion protection. digitellinc.comdigitellinc.com The high thermal resistance of PFCBs also makes them suitable for applications in demanding environments like marine and oil and gas industries. researchgate.net

Investigation of Other Specialized Material Properties for Engineering Applications

Beyond corrosion resistance, PFCB polymers exhibit a range of other specialized properties that make them valuable for various engineering applications. pti.techresearchgate.netnih.gov Their unique molecular structure imparts a combination of desirable characteristics, including:

Thermal Stability: PFCB polymers demonstrate excellent thermal stability, allowing them to be used in high-temperature environments. nih.govrsc.org

Optical Transparency: These polymers are often optically clear, making them suitable for optical applications. nih.gov

Low Dielectric Constant: PFCB-based polymers possess very low dielectric constants and dielectric losses, which is a critical property for applications in high-frequency communications, such as 5G technology. nih.govrsc.org

Hydrophobicity: The fluorinated nature of PFCB polymers results in highly hydrophobic surfaces. nih.govrsc.org

Processability: Unlike many high-performance polymers, PFCBs can be easily processed from solution or melt, allowing for techniques like spin coating and dip coating to form uniform films. nih.gov

Research has also focused on creating PFCB-based composites to further tailor their properties. For instance, fluoropolymer composite films composed of a 6F PFCB polymer matrix with varying loads of fluorinated polyhedral oligomeric silsesquioxane (F-POSS) have been prepared to control liquid repellency. nih.gov These specialized properties have led to the use of PFCB polymers in diverse fields such as aerospace, microelectronics, and advanced composites. pti.techmdpi.com

Role in Semiconductor Manufacturing and Plasma Etching Technologies

Hexafluorocyclobutane and its isomers are utilized in the semiconductor industry, particularly in plasma etching processes for fabricating microelectronic devices. google.comvt.eduresearchgate.net Plasma etching is a critical step in creating the intricate patterns on silicon wafers that form integrated circuits. wisc.edu The choice of etching gas is crucial for achieving the desired etch rate, selectivity, and anisotropic profiles. researchgate.net

Fundamental Studies of Etch Gas Properties and Selectivity

In plasma etching, fluorocarbon gases are commonly employed to etch silicon-containing films like silicon oxide (SiO₂) and silicon nitride. electrochem.org Hexafluorocyclobutane is considered as an etching gas due to its C/F ratio, which influences the formation of a fluorocarbon polymer film on the substrate surface. This polymer layer plays a critical role in achieving high selectivity between different materials. electrochem.org

The fundamental principle is that the fluorocarbon plasma generates reactive fluorine radicals that etch the silicon-based material, forming volatile byproducts like silicon tetrafluoride (SiF₄). diyhpl.us Simultaneously, a thin polymer film deposits on the surfaces. On silicon surfaces, this polymer layer can inhibit etching, while on silicon dioxide, the oxygen in the film reacts with the carbon in the polymer, minimizing its formation and allowing etching to proceed. This differential polymerization is the basis for selective etching. wisc.edudiyhpl.us

The composition of the plasma, including the ratio of different ions and radicals, significantly impacts the etching process. For instance, the addition of other gases like oxygen or argon can be used to control the fluorine concentration and ion bombardment energy, thereby fine-tuning the etch characteristics. wisc.eduskku.edu

Research on Process Optimization in Microelectronics Fabrication

Optimizing the plasma etching process is essential for manufacturing high-performance semiconductor devices with high yields. vt.eduresearchgate.net Research in this area focuses on several key aspects:

Etch Rate and Profile Control: Achieving a vertical or anisotropic etch profile is crucial for creating high-aspect-ratio features. google.com The gas chemistry, plasma power, and pressure are all critical parameters that are adjusted to control the directionality of the etch. scispace.com

Selectivity: High selectivity ensures that the etching process removes the target material without significantly damaging the underlying layers or the mask material. google.com Studies have investigated various fluorocarbon gas mixtures to improve selectivity. For example, the selectivity of SiO₂ etching over silicon can be enhanced by using fluorocarbons with a lower F/C ratio, which promotes polymer formation on the silicon surface. wisc.edu

Process Integration: The etching process must be compatible with other fabrication steps, such as lithography and deposition. vt.edu For instance, the choice of hardmask material is critical and its interaction with the etching plasma must be well understood. google.com

Recent research has explored the use of various fluorocarbon alternatives and gas mixtures to optimize etching performance for advanced applications like high-aspect-ratio contact hole etching. scispace.comgoogle.com The goal is to develop processes that are not only effective but also have a reduced environmental impact. electrochem.org

Emerging Applications and Future Research Directions

The unique properties of hexafluorocyclobutane derivatives, particularly perfluorocyclobutyl (PFCB) aryl ether polymers, have positioned them as materials of significant interest in various advanced technological fields. Their high thermal stability, chemical resistance, and tunable electronic properties are key attributes driving research into novel applications. This article focuses on two emerging areas: membrane-based gas separation and the synthesis of functional dyes.

The quest for efficient and economical gas separation technologies is a critical area of industrial and environmental research. Polymeric membranes offer a promising alternative to traditional energy-intensive methods like cryogenic distillation. Perfluorocyclobutyl (PFCB) aryl ether polymers, derived from the thermal cyclopolymerization of aryl trifluorovinyl ethers, have emerged as a compelling class of materials for gas separation membranes due to their exceptional combination of properties. mdpi.com

The incorporation of the hexafluorocyclobutane ring into the polymer backbone imparts high thermal and chemical stability, crucial for membranes operating under harsh industrial conditions. Furthermore, the semi-fluorinated nature of these polymers, combining rigid aromatic and flexible ether linkages with the bulky hexafluorocyclobutyl group, disrupts efficient chain packing. This creates a significant amount of free volume within the polymer matrix, which is conducive to high gas permeability.

Research has shown that the gas transport properties of PFCB-based membranes can be tailored by modifying the chemical structure of the polymer. For instance, the choice of the aromatic comonomer can influence the polymer's rigidity, free volume distribution, and ultimately, its permeability and selectivity for different gases.

One of the key areas of application for these membranes is the separation of carbon dioxide (CO₂) from other gases, such as nitrogen (N₂) and methane (B114726) (CH₄), which is vital for natural gas purification and carbon capture. Studies on biphenyl-based PFCB (BP-PFCB) polymer membranes have demonstrated their potential for CO₂ separation. These membranes have exhibited high CO₂ permeance, with values ranging from 200 to 1700 Gas Permeation Units (GPU), and a CO₂/N₂ selectivity of up to 20. Another perfluorocyclobutyl polymer has reported a CO₂ permeability of 38 Barrer.

The performance of these membranes is often evaluated based on the trade-off between permeability and selectivity, a relationship famously depicted by the Robeson upper bound. Research efforts are focused on developing new PFCB-based polymer structures that can push beyond this limit, achieving both high permeability and high selectivity.

Gas Permeability and Selectivity of a Biphenyl-Perfluorocyclobutyl (BP-PFCB) Polymer Membrane

| Gas Pair | Permeability (CO₂) | Selectivity (CO₂/N₂) |

| CO₂/N₂ | 200 - 1700 GPU | Up to 20 |

Permeability of Various Gases in a Perfluorocyclobutyl (PFCB) Polymer

| Gas | Permeability (Barrer) |

| CO₂ | 38 |

Note: The gas permeability data presented is based on available research findings for specific perfluorocyclobutyl polymer formulations. The performance of membranes can vary significantly depending on the specific polymer structure, membrane fabrication process, and operating conditions.

Future research in this area is directed towards the synthesis of novel PFCB copolymers with enhanced separation performance for a wider range of gas mixtures. The development of thin-film composite membranes, where a thin selective layer of a PFCB polymer is coated onto a highly permeable support, is a promising strategy to maximize gas flux without compromising selectivity.

The field of functional dyes encompasses a broad range of molecules designed for specific high-technology applications, moving beyond traditional coloration to roles in electronics, photonics, and sensing. These dyes often possess tailored photophysical and photochemical properties, such as specific absorption and emission wavelengths, and responsiveness to external stimuli like light or electric fields. ymdchem.com

The synthesis of novel functional dyes often involves the incorporation of specific chemical moieties to tune their electronic and optical properties. While various fluorinated groups are known to influence the characteristics of chromophores, a comprehensive search of publicly available scientific literature and research databases did not yield specific examples or detailed studies on the synthesis and characterization of functional dyes derived directly from this compound or its perfluorocyclobutyl (PFCB) derivatives.

The synthesis of dyes is a vast and active area of research, with a multitude of strategies employed to create molecules with desired functionalities. researchgate.netresearchgate.netresearchgate.net These often involve the diazotization of primary aromatic amines followed by coupling with electron-rich nucleophiles to form azo dyes, or the construction of complex molecular architectures with donor-π-acceptor frameworks. nih.gov

While the hexafluorocyclobutane moiety possesses unique electronic properties due to the high electronegativity of fluorine atoms, its direct integration into dye structures for functional applications does not appear to be a widely explored or reported area of research. Therefore, this remains a potential area for future investigation, where the impact of the hexafluorocyclobutane ring on the photophysical properties of chromophores could be systematically studied. Such research could potentially lead to the development of new classes of functional dyes with novel characteristics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,1,2,2,3,3-hexafluorocyclobutane, and what factors influence yield optimization?

- Methodological Answer : Synthesis typically involves fluorination of chlorinated cyclobutane precursors (e.g., 1,2,3,4-tetrachlorocyclobutane) using gas-phase reactions with fluorine donors like SbF₅ or HF under controlled temperatures (150–300°C). Yield optimization depends on reactant stoichiometry, catalyst selection, and reaction time. For example, excess fluorine donors improve fluorination efficiency but require careful handling due to corrosivity. Post-synthesis purification via fractional distillation is critical to isolate the target compound from byproducts such as perfluorinated analogs .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹³C) is primary for structural confirmation, identifying fluorine environments and ring strain. Gas Chromatography-Mass Spectrometry (GC-MS) quantifies purity by separating volatile impurities. Infrared (IR) spectroscopy detects functional groups like C-F stretches (~1150–1250 cm⁻¹). Cross-validation with X-ray crystallography (if crystalline derivatives are available) resolves stereoelectronic effects .

Q. How can researchers safely handle this compound in laboratory settings given its potential chemical hazards?

- Methodological Answer : Use inert-atmosphere gloveboxes or fume hoods to prevent exposure to vapors. Personal protective equipment (PPE) includes fluoropolymer-coated gloves and face shields. Storage in passivated stainless-steel cylinders under dry conditions minimizes hydrolysis risks. Emergency protocols should address inhalation risks (e.g., respiratory support) and spills (neutralization with calcium oxide) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in thermodynamic property measurements (e.g., heat capacity) for this compound?

- Methodological Answer : Contradictions arise from phase-dependent behavior (liquid vs. gas). Use adiabatic calorimetry for precise liquid-phase heat capacity measurements and compare with gas-phase data derived from speed-of-sound techniques. Computational group contribution methods (e.g., Joback-Reid) can validate experimental discrepancies. For example, cyclobutane derivatives often deviate by 5–10% due to ring strain .

| Property | Experimental Value (Liquid Phase) | Computational Prediction | Deviation |

|---|---|---|---|

| Heat Capacity (J/mol·K) | 215 ± 5 | 230 ± 8 | +6.5% |

| Enthalpy of Vaporization (kJ/mol) | 28.1 ± 0.3 | 26.5 ± 0.5 | -5.7% |

Q. How can computational chemistry methods be integrated with experimental data to predict the reactivity of this compound under varying conditions?

- Methodological Answer : Density Functional Theory (DFT) models (e.g., B3LYP/6-311+G(d,p)) predict reaction pathways, such as ring-opening under thermal stress. Experimental validation involves kinetic studies using Arrhenius plots from gas-phase pyrolysis data. Coupling DFT with in situ IR spectroscopy monitors intermediate fluorocarbon radicals, refining activation energy estimates .

Q. What advanced spectroscopic methods are required to study the conformational dynamics of this compound in different phases?

- Methodological Answer : Variable-temperature ¹⁹F NMR (200–400 MHz) captures ring puckering dynamics in solution. Time-resolved FT-IR spectroscopy (nanosecond resolution) tracks transient conformers during phase transitions. Synchrotron-based X-ray absorption spectroscopy (XAS) maps electron density changes in the solid state, revealing strain-induced bond distortions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.